Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Mono-Substituted Quinolines
The computed logP (XLogP3) of 6-methoxy-8-methylquinoline is 2.5, which positions its lipophilicity between that of 6-methoxyquinoline (XLogP3 ~1.9) and 8-methylquinoline (XLogP3 ~2.7) [1][2]. Both 6-methoxyquinoline and 8-methylquinoline possess only one hydrogen-bond acceptor each (vs. two for the target compound), while 8-methylquinoline retains one hydrogen-bond donor (absent in the target) [2][3]. The TPSA of 22.1 Ų for 6-methoxy-8-methylquinoline is identical to that of 6-methoxyquinoline but lower than 8-methylquinoline (which carries a donor-capable nitrogen protonation site), indicating a distinct passive permeability profile [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 6-Methoxyquinoline: XLogP3 ≈ 1.9; 8-Methylquinoline: XLogP3 ≈ 2.7 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. 6-methoxyquinoline; ΔXLogP3 = -0.2 vs. 8-methylquinoline |
| Conditions | Computed via XLogP3 algorithm (PubChem 2024.11.20 release) |
Why This Matters
This intermediate lipophilicity (LogP 2.5) falls within the optimal range for oral bioavailability (LogP 1–3), making the compound a more attractive starting scaffold for lead optimization than the less lipophilic 6-methoxyquinoline or the more lipophilic 8-methylquinoline.
- [1] PubChem Compound Summary for CID 57562705, 6-Methoxy-8-methylquinoline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/856088-51-2 (accessed May 2026). View Source
- [2] PubChem Compound Summary for CID 116419, 6-Methoxyquinoline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5263-87-6 (accessed May 2026). View Source
- [3] PubChem Compound Summary for CID 11442, 8-Methylquinoline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/611-32-5 (accessed May 2026). View Source
